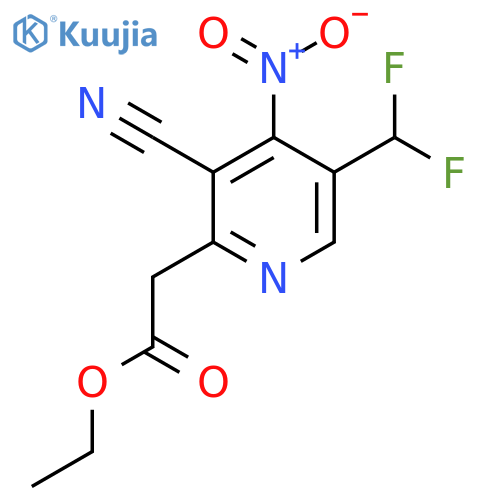Cas no 1805026-33-8 (Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

1805026-33-8 structure
商品名:Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate
CAS番号:1805026-33-8
MF:C11H9F2N3O4
メガワット:285.203669309616
CID:4878717
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate
-
- インチ: 1S/C11H9F2N3O4/c1-2-20-9(17)3-8-6(4-14)10(16(18)19)7(5-15-8)11(12)13/h5,11H,2-3H2,1H3
- InChIKey: KQYBINPAORBHTN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(C#N)=C1[N+](=O)[O-])CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 418
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 109
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039163-1g |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029039163-250mg |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029039163-500mg |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1805026-33-8 (Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate) 関連製品
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
